molecular formula C19H22N4O3S B2636833 2-(1H-indol-1-yl)-1-(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)ethanone CAS No. 2309310-85-6

2-(1H-indol-1-yl)-1-(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)ethanone

Cat. No. B2636833
CAS RN: 2309310-85-6
M. Wt: 386.47
InChI Key: ALQUYVHQHQDUEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-indol-1-yl)-1-(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C19H22N4O3S and its molecular weight is 386.47. The purity is usually 95%.
BenchChem offers high-quality 2-(1H-indol-1-yl)-1-(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1H-indol-1-yl)-1-(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neuroprotective Applications

Research into indole derivatives, including compounds structurally related to 2-(1H-indol-1-yl)-1-(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)ethanone, has revealed their potential as dual-effective agents for treating neurodegenerative diseases. These compounds exhibit both antioxidant properties and affinity for GluN2B-subunit-containing N-methyl-D-aspartate (NMDA) receptors, indicating their neuroprotective capabilities (Buemi et al., 2013).

Cytotoxic Applications

The synthesis and characterization of derivatives, including the structure related to the chemical compound , have been carried out with a focus on their cytotoxic activities. For example, certain derivatives have been evaluated for their anticancer activities, demonstrating the potential to inhibit the growth of various cancer cell lines, which underscores their significance in the development of new anticancer agents (Kumar et al., 2013).

Antibacterial and Antifungal Applications

Azole-containing piperazine derivatives, closely related to the compound of interest, have been synthesized and shown to possess moderate to significant antibacterial and antifungal activities. These findings highlight the utility of such compounds in developing new antimicrobial agents with broad-spectrum efficacy (Gan et al., 2010).

Molecular Design and Synthesis

The development of novel molecules incorporating the structure of 2-(1H-indol-1-yl)-1-(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)ethanone has been a key focus, with research dedicated to the synthesis, characterization, and evaluation of such compounds for various biological activities. This encompasses the exploration of their binding affinities, potential as protein kinase C inhibitors, and their role in anti-inflammatory processes (Boini et al., 2006).

properties

IUPAC Name

2-indol-1-yl-1-[4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3S/c1-21-13-9-20-19(21)27(25,26)16-7-11-22(12-8-16)18(24)14-23-10-6-15-4-2-3-5-17(15)23/h2-6,9-10,13,16H,7-8,11-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALQUYVHQHQDUEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1S(=O)(=O)C2CCN(CC2)C(=O)CN3C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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